Nimesulide-d5
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Overview
Description
Nimesulide-d5 is a deuterated form of nimesulide, a non-steroidal anti-inflammatory drug (NSAID) known for its analgesic and antipyretic properties. The deuterated version, this compound, is primarily used as an internal standard in mass spectrometry for the quantification of nimesulide . This compound is characterized by the replacement of hydrogen atoms with deuterium, which helps in differentiating it from the non-deuterated form during analytical procedures.
Mechanism of Action
Target of Action
Nimesulide-d5, also known as Nimesulide D5, is a deuterium-labeled form of Nimesulide . The primary target of this compound is Cyclooxygenase-2 (COX-2) . COX-2 is an enzyme that plays a crucial role in the inflammatory process by producing prostaglandins . This compound selectively inhibits COX-2, thereby reducing the production of these prostaglandins .
Mode of Action
The therapeutic effects of this compound are the result of its complete mode of action, which targets a number of key mediators of the inflammatory process . By inhibiting COX-2, this compound reduces the production of prostaglandins, free radicals, and proteolytic enzymes . This leads to a reduction in inflammation, pain, and fever .
Biochemical Pathways
This compound affects the prostaglandin synthesis pathway by inhibiting the COX-2 enzyme . This results in a decrease in the production of prostaglandins, which are key mediators of inflammation, pain, and fever . Additionally, this compound has been found to reduce the formation of reactive oxygen species and inhibit the PGE2 effect via the Wnt signaling pathway, which is involved in cell invasion, angiogenesis, and cell proliferation .
Pharmacokinetics
This compound is rapidly and extensively absorbed following oral administration . It shows linear pharmacokinetics in the dose range from 25 to 100 mg . The usual therapeutic regimen is 100 mg orally twice daily . This compound is mainly cleared from the body by metabolic transformation, and the principal active metabolite is the 4’-hydroxyl derivative (M1) .
Result of Action
The inhibition of COX-2 by this compound leads to a reduction in the production of prostaglandins . This results in potent anti-inflammatory, analgesic, and antipyretic properties . It has been shown to inhibit infection-induced increases in brain prostaglandin E2 (PGE2) levels, reduce pyresis, and inhibit formalin-induced hindpaw thermal hyperalgesia in rats .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, food, gender, and advanced age have negligible effects on this compound pharmacokinetics . .
Biochemical Analysis
Biochemical Properties
Nimesulide-d5, like its parent compound Nimesulide, is known to interact with several key enzymes and proteins. It is a selective inhibitor of the enzyme COX-2 . This interaction plays a crucial role in its anti-inflammatory and analgesic properties .
Cellular Effects
This compound has been shown to have significant effects on various types of cells. For instance, it has been found to enhance TRAIL-induced apoptosis in resistant pancreatic cancer cells by promoting clustering of DR5 in the plasma membrane .
Molecular Mechanism
The therapeutic effects of this compound are the result of its complete mode of action which targets a number of key mediators of the inflammatory process such as: COX-2 mediated prostaglandins, free radicals, proteolytic enzymes, and histamine .
Temporal Effects in Laboratory Settings
This compound is rapidly distributed, extensively bound to albumin, and eliminated with a terminal half-life of about 4 hours . The excretion of the unchanged drug in urine and feces is negligible .
Dosage Effects in Animal Models
In animal models, this compound has been shown to have significant analgesic effects
Metabolic Pathways
This compound is mainly cleared from the body by metabolic transformation. The principal active metabolite is the 4′-hydroxyl derivative (M1) .
Transport and Distribution
After oral administration, this compound is rapidly and extensively absorbed . It is rapidly distributed and extensively bound to albumin .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Nimesulide-d5 involves the incorporation of deuterium into the nimesulide molecule. This can be achieved through various methods, including:
Hydrogen-Deuterium Exchange: This method involves the exchange of hydrogen atoms in nimesulide with deuterium atoms using deuterated solvents under specific conditions.
Deuterated Reagents: Using deuterated reagents in the synthesis process can also introduce deuterium into the molecule.
Industrial Production Methods: Industrial production of this compound typically involves large-scale hydrogen-deuterium exchange reactions. The process is optimized to ensure high yield and purity of the deuterated compound. The reaction conditions, such as temperature, pressure, and the concentration of deuterated solvents, are carefully controlled to achieve the desired product.
Chemical Reactions Analysis
Types of Reactions: Nimesulide-d5, like its non-deuterated counterpart, can undergo various chemical reactions, including:
Oxidation: this compound can be oxidized to form corresponding sulfoxides and sulfones.
Reduction: The nitro group in this compound can be reduced to an amino group under specific conditions.
Substitution: The phenoxy group in this compound can undergo nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride can be used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide are commonly used in substitution reactions.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Amino derivatives.
Substitution: Various substituted phenoxy derivatives.
Scientific Research Applications
Nimesulide-d5 is widely used in scientific research, particularly in the fields of:
Chemistry: As an internal standard in mass spectrometry for the accurate quantification of nimesulide.
Biology: Studying the metabolic pathways and pharmacokinetics of nimesulide.
Medicine: Investigating the efficacy and safety of nimesulide in various therapeutic applications.
Industry: Quality control and assurance in the production of nimesulide formulations.
Comparison with Similar Compounds
Nimesulide-d5 is unique due to its deuterated nature, which makes it an ideal internal standard for mass spectrometry. Similar compounds include:
Nimesulide: The non-deuterated form, used as an NSAID.
Celecoxib: Another selective COX-2 inhibitor with similar anti-inflammatory properties.
Rofecoxib: A COX-2 inhibitor with a similar mechanism of action but different pharmacokinetic properties.
This compound stands out due to its application in analytical chemistry, providing more accurate and reliable results in the quantification of nimesulide .
Properties
IUPAC Name |
N-[4-nitro-2-(2,3,4,5,6-pentadeuteriophenoxy)phenyl]methanesulfonamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N2O5S/c1-21(18,19)14-12-8-7-10(15(16)17)9-13(12)20-11-5-3-2-4-6-11/h2-9,14H,1H3/i2D,3D,4D,5D,6D |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HYWYRSMBCFDLJT-VIQYUKPQSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)NC1=C(C=C(C=C1)[N+](=O)[O-])OC2=CC=CC=C2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1[2H])[2H])OC2=C(C=CC(=C2)[N+](=O)[O-])NS(=O)(=O)C)[2H])[2H] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N2O5S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.34 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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